molecular formula C12H18N2O3 B1462508 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1155011-04-3

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1462508
CAS No.: 1155011-04-3
M. Wt: 238.28 g/mol
InChI Key: BYFFWWIYLZMHRB-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids It features a piperidine ring substituted with a carboxylic acid group and a 3,5-dimethyl-1,2-oxazole moiety

Preparation Methods

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxazole moiety to the piperidine ring: This step often involves nucleophilic substitution reactions where the oxazole derivative reacts with a piperidine precursor.

    Introduction of the carboxylic acid group: This can be done through carboxylation reactions or by using carboxyl-containing starting materials.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction pathways.

Comparison with Similar Compounds

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can affect its chemical reactivity and biological activity.

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s solubility and interaction with biological targets.

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-amine: The amine group can introduce different chemical reactivity and potential biological activities compared to the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-14-5-3-10(4-6-14)12(15)16/h10H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFWWIYLZMHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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